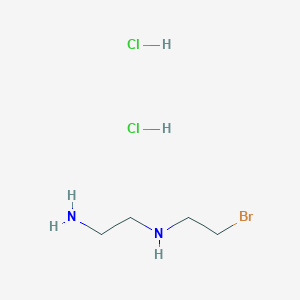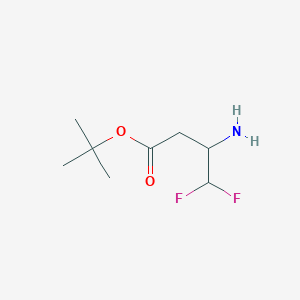
tert-Butyl 3-amino-4,4-difluorobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-amino-4,4-difluorobutanoate is an organic compound that features a tert-butyl ester group, an amino group, and two fluorine atoms on a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-4,4-difluorobutanoate typically involves the reaction of tert-butyl 4,4-difluorobutanoate with an appropriate amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-difluorobutanoate and ammonia or an amine in the presence of a catalyst or under specific temperature and pressure conditions to facilitate the formation of the amino group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps such as purification and isolation to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-4,4-difluorobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.
Major Products Formed
Substitution: Formation of substituted amines or amides.
Oxidation: Formation of corresponding oxo compounds.
Reduction: Formation of reduced amine derivatives.
Hydrolysis: Formation of 3-amino-4,4-difluorobutanoic acid.
Scientific Research Applications
Chemistry
tert-Butyl 3-amino-4,4-difluorobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of fluorinated compounds which are valuable in pharmaceuticals and agrochemicals .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates .
Industry
The compound is also used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure .
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-4,4-difluorobutanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-amino-4,4,4-trifluorobutylcarbamate: Similar structure with an additional fluorine atom.
tert-Butyl 4-amino-2-(trifluoromethyl)phenylpiperazine-1-carboxylate: Contains a piperazine ring and trifluoromethyl group
Uniqueness
tert-Butyl 3-amino-4,4-difluorobutanoate is unique due to its specific combination of functional groups and fluorine atoms, which can impart distinct chemical and physical properties. This makes it valuable in applications requiring enhanced stability, reactivity, or specific interactions with biological targets .
Properties
Molecular Formula |
C8H15F2NO2 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl 3-amino-4,4-difluorobutanoate |
InChI |
InChI=1S/C8H15F2NO2/c1-8(2,3)13-6(12)4-5(11)7(9)10/h5,7H,4,11H2,1-3H3 |
InChI Key |
BLUKZRJOIYEJGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,11-Difluoro-6,8,13-trimethyl-13H-quinolino[4,3,2-kl]acridin-8-ium bromide](/img/structure/B12831036.png)
![ethyl 2-[4-[[(5R)-3-[4-[(Z)-N'-methoxycarbonylcarbamimidoyl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]piperazin-1-yl]acetate](/img/structure/B12831042.png)

![[(2S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,4R,5R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12831056.png)
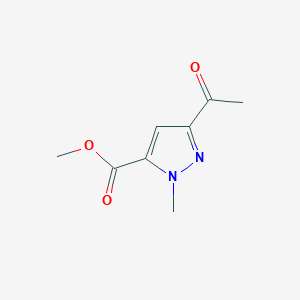
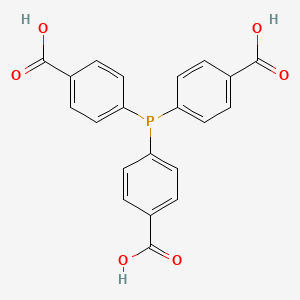

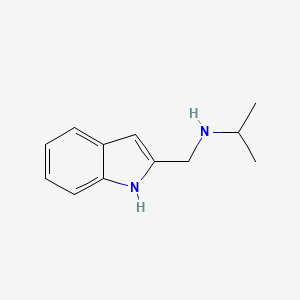
![rel-(1R,5S)-3-benzyl-3-azabicyclo[3.3.1]nonan-9-amine](/img/structure/B12831095.png)
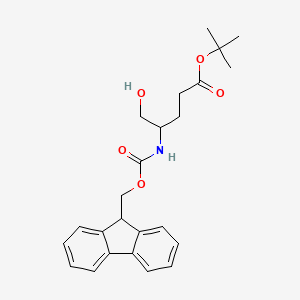
![2-[2-Dimethylaminoethoxy-(4-fluorophenyl)phosphoryl]oxy-n,n-dimethylethanamine](/img/structure/B12831106.png)
![2-Methyl-1H-benzo[d]imidazole-5,6-dicarbonitrile](/img/structure/B12831112.png)
